molecular formula C13H20N2 B8537137 2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine

2-Cyclohexyl-1-(pyridin-2-yl)ethan-1-amine

Cat. No. B8537137
M. Wt: 204.31 g/mol
InChI Key: VFINPSLGEPYVRO-UHFFFAOYSA-N
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Patent
US05616717

Procedure details

To 465 g (4.3 moles) of 2-(aminomethyl) pyridine was added with stirring 456 g (4.3 moles) of benzaldehyde. The temperature was increased to 70°-80° C. The mixture was diluted with 2 L of MTBE and the water was removed by stirring the solution with 200 g of sodium sulfate overnight. The mixture was filtered and washed with 2 L of MTBE. To remove the remaining water, 100 g of molecular sieves were added. To the mixture was added 483 g (4.3 moles) potassium t-butoxide in portions followed by 842 g (4.38 moles) of cyclohexylmethyl methanesulfonate. After 10-20 hours, the mixture was hydrolyzed by the addition of 5 L water containing 720 mL of hydrochloric acid. The organic phase was separated and discarded. The aqueous phase was washed with 0.5 L of methylene chloride and basified with 0.5 L of ammonium hydroxide. The product was extracted with petroleum ether to yield 452 g of crude mine. The amine was purified by vacuum distillation at 88° C. and 0.5 Torr to give 353 g (35%) of 1-(R,S)-(2-pyridyl)-2-cyclohexylethylamine.
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
483 g
Type
reactant
Reaction Step Three
Quantity
842 g
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC(C)([O-])C.[K+].CS(OCC1CCCCC1)(=O)=O.Cl>CC(OC)(C)C.O>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]([NH2:1])[CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
465 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Two
Name
Quantity
456 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
483 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
842 g
Type
reactant
Smiles
CS(=O)(=O)OCC1CCCCC1
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
CC(C)(C)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring the solution with 200 g of sodium sulfate overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was increased to 70°-80° C
CUSTOM
Type
CUSTOM
Details
the water was removed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with 2 L of MTBE
CUSTOM
Type
CUSTOM
Details
To remove the remaining water, 100 g of molecular sieves
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
After 10-20 hours
Duration
15 (± 5) h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
The aqueous phase was washed with 0.5 L of methylene chloride and basified with 0.5 L of ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with petroleum ether
CUSTOM
Type
CUSTOM
Details
to yield 452 g of crude mine
DISTILLATION
Type
DISTILLATION
Details
The amine was purified by vacuum distillation at 88° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(CC1CCCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 353 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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